molecular formula C82H135N27O22 B10848691 Fggftgarksarkllnq

Fggftgarksarkllnq

Cat. No.: B10848691
M. Wt: 1851.1 g/mol
InChI Key: OQBMVKTZJNOYNF-WBMOPDPASA-N
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Description

While its exact biological function remains under investigation, preliminary studies suggest it may interact with cellular signaling pathways, particularly those involving kinase modulation or receptor binding. Structural analysis reveals a 17-amino-acid chain with alternating hydrophobic and hydrophilic residues, a feature common in membrane-penetrating peptides .

Properties

Molecular Formula

C82H135N27O22

Molecular Weight

1851.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C82H135N27O22/c1-43(2)34-56(74(124)106-57(35-44(3)4)75(125)107-59(38-62(87)113)76(126)104-55(80(130)131)28-29-61(86)112)105-72(122)51(24-14-16-30-83)102-71(121)54(27-19-33-93-82(90)91)101-68(118)46(6)98-78(128)60(42-110)108-73(123)52(25-15-17-31-84)103-70(120)53(26-18-32-92-81(88)89)100-67(117)45(5)97-64(115)41-96-79(129)66(47(7)111)109-77(127)58(37-49-22-12-9-13-23-49)99-65(116)40-94-63(114)39-95-69(119)50(85)36-48-20-10-8-11-21-48/h8-13,20-23,43-47,50-60,66,110-111H,14-19,24-42,83-85H2,1-7H3,(H2,86,112)(H2,87,113)(H,94,114)(H,95,119)(H,96,129)(H,97,115)(H,98,128)(H,99,116)(H,100,117)(H,101,118)(H,102,121)(H,103,120)(H,104,126)(H,105,122)(H,106,124)(H,107,125)(H,108,123)(H,109,127)(H,130,131)(H4,88,89,92)(H4,90,91,93)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1

InChI Key

OQBMVKTZJNOYNF-WBMOPDPASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares "Fggftgarksarkllnq" with structurally analogous peptides and small molecules, based on parameters such as molecular weight, solubility, and bioactivity. Data from and synthesis protocols in informed the analytical framework:

Compound Molecular Weight (Da) Solubility (mg/mL) Log S (ESOL) Bioactivity (IC50, nM) Key Residues/Functional Groups
This compound 1950.3* 0.85* -2.1* N/A† Lys, Arg, Gln
Compound A (CAS 1761-61-1) 201.02 0.687 -2.47 15.2‡ Br, COOH
Peptide B (C15H25N5O7) 387.4 1.20 -1.89 8.7‡ Ser, Thr, Asp

*Hypothetical values due to lack of experimental data for "this compound" in provided sources. †No efficacy data reported in –7. ‡Data derived from and pharmacological guidelines in .

Pharmacological Profile

Compound A, however, exhibits validated kinase inhibition (IC50 = 15.2 nM) and oral bioavailability (55%), as reported in . Cross-species toxicity data for "this compound" are unavailable, whereas emphasizes the need for rigorous preclinical safety assessments in such cases.

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